molecular formula C23H23N3O3 B12040862 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 361194-07-2

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B12040862
CAS No.: 361194-07-2
M. Wt: 389.4 g/mol
InChI Key: XWBZBPVGRFVHIE-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the pyridinyl and carboxamide groups. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted pyridines. These products can further undergo additional functionalization to yield a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound may also modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

361194-07-2

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-14-20(23(28)26-19-12-5-6-13-24-19)21(15-8-3-4-11-18(15)29-2)22-16(25-14)9-7-10-17(22)27/h3-6,8,11-13,21,25H,7,9-10H2,1-2H3,(H,24,26,28)

InChI Key

XWBZBPVGRFVHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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